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Compound of Interest

Compound Name: (E)-1-Phenyl-1-butene

Cat. No.: B127681

An In-depth Technical Guide to (E)-1-Phenyl-1-
butene

This guide provides a comprehensive overview of the chemical and physical properties of
(E)-1-Phenyl-1-butene, tailored for researchers, scientists, and professionals in drug
development.

Chemical and Physical Properties

(E)-1-Phenyl-1-butene, also known as trans-1-Phenyl-1-butene, is an aromatic hydrocarbon.
Its properties are summarized below.

Table 1: General and Physical Properties of (E)-1-Phenyl-1-butene
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Property Value Source
Molecular Formula CioH12 [L121[31[4][5]6]1[7]
Molecular Weight 132.20 g/mol [1112][31[4]

CAS Number 1005-64-7 (2121141516107
Appearance Neat [3]

Boiling Point 189 °C [8]

Density 0.910 g/mL [8]

Refractive Index 1.539 [8]

Molar Volume 145.3 mL/mol [8]

Molecular Refractive Power 45.51 mL/mol [8]

Table 2: Thermodynamic and Calculated Properties of (E)-1-Phenyl-1-butene

Property Value Source

Standard Gibbs Free Energy

_ 225.95 kJ/mol [2]
of Formation (AfG®)
Enthalpy of Formation at
N 104.02 kJ/mol [2]
Standard Conditions (AfH°gas)
Enthalpy of Fusion at Standard
N 15.90 kJ/mol [2]
Conditions (AfusH®)
Enthalpy of Vaporization at
N 40.09 kJ/mol [2]
Standard Conditions (AvapH°®)
lonization Energy (IE) 8.00 - 8.30 eV [2]
Log10 of Water Solubility
-3.13 [2]
(log10WS)
Octanol/Water Partition
3.110 [2]

Coefficient (logPoct/wat)
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Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of (E)-1-Phenyl-1-
butene.

e Mass Spectrometry (GC-MS): The NIST library contains mass spectrometry data for (E)-1-
Phenyl-1-butene, with prominent peaks observed at m/z values of 117, 115, and 132.[4][7]

o Infrared (IR) Spectroscopy: The gas-phase IR spectrum of (E)-1-Phenyl-1-butene is
available in the NIST/EPA Gas-Phase Infrared Database.[6]

¢ Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR spectra are available and
have been recorded on instruments such as the Bruker AM-270.[4]

Raman Spectroscopy: Raman spectral data for this compound is also available.[4]

Experimental Protocols

3.1. Synthesis of (E)-1-Phenyl-1-butene

Traditional synthetic methods are often employed to produce (E)-1-Phenyl-1-butene, with a
focus on stereoselectivity to favor the (E)-isomer.[1]

3.1.1. Acid-Catalyzed Dehydration of 1-Phenyl-1-butanol

A primary method for synthesizing 1-phenyl-1-butene is the acid-catalyzed dehydration of 1-
phenyl-1-butanol.[1]

e Reaction Mechanism:
o Protonation of the hydroxyl group of the alcohol.

o Departure of a water molecule to form a stable secondary carbocation at the benzylic
position.

o Deprotonation from the adjacent carbon atom to form the double bond.[1]

3.1.2. Wittig Reaction
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The Wittig reaction is another strategic approach to synthesize alkenes like (E)-1-Phenyl-1-
butene with control over the geometry of the double bond.

3.1.3. Use of Grignard Reagents

Grignard reagents are instrumental in preparing the necessary precursors for the above
synthetic methods. For instance, 1-phenyl-1-butanol, the starting material for the dehydration
method, can be synthesized via the nucleophilic addition of a Grignard reagent to an aldehyde.

[1]
3.2. Configurational Isomerization

The interconversion between (E)-1-Phenyl-1-butene and its (Z)-isomer can be achieved
through acid catalysis or photochemical activation.[1] Photochemical transformations can be
initiated by photoinduced electron transfer from the alkene to a sensitizer.[1] A mild, non-
nucleophilic base like 2,4,6-trimethylpyridine (collidine) is often used to assist in the
deprotonation of the resulting alkene radical cation.[1]

Chemical Reactivity

4.1. Electrophilic Addition

The double bond in (E)-1-Phenyl-1-butene is susceptible to electrophilic addition reactions. In
reactions with electrophiles like HBr, the addition follows Markovnikov's rule, where the
electrophile (H*) adds to the carbon atom of the double bond that has more hydrogen atoms.[1]
The reaction proceeds through the formation of the most stable carbocation intermediate.[1]

Reactants
HBr
Intermediate Product
(E)-1-Phenyl-1-butene *H* L Stable Carbocation *Br | Addition Product
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [(E)-1-Phenyl-1-butene chemical and physical
properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b127681#e-1-phenyl-1-butene-chemical-and-physical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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